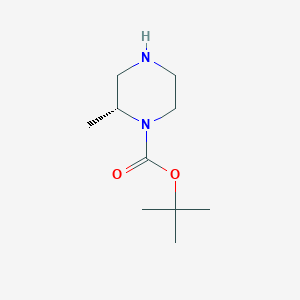

(R)-1-N-Boc-2-methylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-8-7-11-5-6-12(8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATRVIMZZZVHMP-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437487 | |

| Record name | tert-Butyl (2R)-2-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170033-47-3 | |

| Record name | tert-Butyl (2R)-2-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2R)-2-methylpiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-1-N-Boc-2-methylpiperazine: A Chiral Scaffold for Advanced Drug Discovery

(R)-1-N-Boc-2-methylpiperazine is a chiral heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique structural features, combining a piperazine ring with a protected amine and a stereocenter, make it a valuable synthon in the creation of complex, biologically active molecules. This in-depth technical guide explores the core applications of this compound, providing detailed experimental methodologies and insights into its role in modern medicinal chemistry.

Core Applications in Medicinal Chemistry

This compound primarily serves as a crucial intermediate in the synthesis of pharmaceutical compounds. The piperazine moiety is a "privileged scaffold" in drug discovery, appearing in a wide array of approved drugs targeting diverse biological pathways.[1] The introduction of a methyl group at the 2-position creates a chiral center, allowing for stereospecific interactions with biological targets, which can lead to improved potency and reduced off-target effects.

The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is instrumental. It allows for selective functionalization of the unprotected secondary amine, preventing unwanted side reactions and enabling precise control over the synthetic route. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, providing a versatile handle for multi-step syntheses.

A key application of this compound is in the development of inhibitors for the Na+/H+ exchanger type 3 (NHE3) .[2] These inhibitors are investigated for the treatment of conditions such as sleep apnea. NHE3 is an integral membrane protein primarily located in the apical membrane of epithelial cells in the intestine and kidneys, where it plays a critical role in sodium and fluid homeostasis.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| Appearance | Solid |

| CAS Number | 170033-47-3 |

| SMILES | C[C@@H]1CNCCN1C(=O)OC(C)(C)C |

| InChI Key | DATRVIMZZZVHMP-MRVPVSSYSA-N |

(Data sourced from commercial supplier information)

Experimental Protocols

Detailed experimental procedures are essential for the successful application of this compound in a research setting. Below are representative protocols for its synthesis and its subsequent use in the synthesis of a generic N-substituted derivative, which is a common step in the development of more complex molecules like NHE3 inhibitors.

Synthesis of this compound

This protocol is a representative method for the Boc protection of (R)-2-methylpiperazine.

Materials:

-

(R)-2-methylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (R)-2-methylpiperazine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

General Procedure for N-Alkylation

This protocol describes a general method for the alkylation of the unprotected nitrogen of this compound, a common step in building more complex molecules.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Standard work-up and purification equipment

Procedure:

-

To a stirred solution of this compound (1.0 eq) in acetonitrile (ACN) or dimethylformamide (DMF) in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃) (2.0 eq) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Add the alkyl halide (1.1 eq) to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to obtain the desired N-alkylated product.

Signaling Pathways and Experimental Workflows

To visualize the context in which molecules derived from this compound act, the following diagrams illustrate the NHE3 signaling pathway and a typical experimental workflow for drug discovery.

Caption: Simplified signaling pathway of the Na+/H+ exchanger type 3 (NHE3) and its inhibition.

Caption: A generalized workflow for drug discovery utilizing a chiral building block.

Quantitative Data

| Compound ID | Modification on Piperazine N' | NHE3 Inhibition IC₅₀ (nM) | hERG Inhibition IC₅₀ (µM) | Caco-2 Permeability (10⁻⁶ cm/s) |

| Lead-01 | Benzyl | 150 | > 50 | 0.5 |

| Opt-01 | 4-Fluorobenzyl | 75 | > 50 | 0.8 |

| Opt-02 | 2-Pyridylmethyl | 50 | 25 | 1.2 |

| Opt-03 | (4-cyanophenyl)methyl | 25 | > 50 | 1.5 |

This table illustrates how systematic modifications to the substituent on the piperazine ring, made possible by using the this compound building block, can lead to improved potency (lower IC₅₀ for NHE3), better safety (higher IC₅₀ for hERG, an anti-target), and enhanced drug-like properties (higher permeability).

References

(R)-1-N-Boc-2-methylpiperazine chemical structure and properties

An In-depth Technical Guide to (R)-1-N-Boc-2-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chiral building block in modern medicinal chemistry. The document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on providing actionable data and protocols for laboratory use.

Chemical Structure and Identifiers

This compound, systematically named tert-butyl (R)-2-methylpiperazine-1-carboxylate, is a derivative of piperazine. The structure features a piperazine ring with a methyl group at the second position, conferring chirality with an (R) configuration. One of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. This mono-protection strategy allows for selective chemical modifications at the unprotected secondary amine.

The chemical structure is as follows:

(Simplified 2D representation)

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 170033-47-3[1] |

| Molecular Formula | C₁₀H₂₀N₂O₂[1][2] |

| Molecular Weight | 200.28 g/mol [1][2] |

| IUPAC Name | tert-butyl (2R)-2-methylpiperazine-1-carboxylate |

| SMILES String | C[C@@H]1CNCCN1C(=O)OC(C)(C)C[2][3] |

| InChI | 1S/C10H20N2O2/c1-8-7-11-5-6-12(8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m1/s1[2][3] |

| InChI Key | DATRVIMZZZVHMP-MRVPVSSYSA-N[2] |

| MDL Number | MFCD01862120[1][2] |

Physicochemical Properties

This compound is typically a solid at room temperature.[1][2] Its properties make it suitable for a variety of reaction conditions commonly used in pharmaceutical development.

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White crystalline solid[1] |

| Density | 0.997 ± 0.06 g/cm³ (Predicted)[1] |

| pKa | 8.49 ± 0.40 (Predicted)[1] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through the selective N-protection of the chiral precursor, (R)-2-methylpiperazine. The following protocol is adapted from a similar procedure for the (S)-enantiomer.[4][5]

Experimental Protocol: Synthesis of this compound

This procedure involves the reaction of (R)-2-methylpiperazine with di-tert-butyl dicarbonate ((Boc)₂O) to selectively install the Boc protecting group.

Materials:

-

(R)-2-methylpiperazine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (nBuLi) in hexanes

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Methanol, Ammonium Hydroxide, Dichloromethane)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve (R)-2-methylpiperazine (1.0 eq) in anhydrous THF.

-

Cool the solution and add n-butyllithium (2.0 eq) dropwise while maintaining the temperature. Stir the solution for 30 minutes at room temperature.

-

Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.0 eq) to the mixture and continue stirring for 1 hour.

-

Introduce di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the reaction mixture and stir for an additional hour.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography on silica gel to yield pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of the target compound.

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is a valuable chiral intermediate in the synthesis of complex pharmaceutical agents. The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.

-

Inhibitors of Na+/H+ Exchanger Type 3: The compound is used as a key reagent in synthesizing potent and bioavailable inhibitors of the Na+/H+ exchanger type 3, which have applications in the treatment of conditions like sleep apnea.[1]

-

General Synthetic Building Block: The Boc-protected nitrogen allows for selective reactions at the other nitrogen atom. Following the desired modification, the Boc group can be easily removed under acidic conditions, revealing a secondary amine for further functionalization. This makes it a versatile building block for creating diverse molecular libraries for drug screening.

General Synthetic Strategy

The use of this compound in multi-step synthesis follows a clear logical pathway, enabling the construction of complex molecules.

Caption: Logical flow for using the protected piperazine in synthesis.

Spectroscopic Data

Spectroscopic data is essential for the characterization and quality control of this compound. While specific spectra are often proprietary or found in detailed experimental publications, typical spectral data are available from suppliers and chemical databases.

Table 3: Summary of Available Spectroscopic Data

| Technique | Availability |

| ¹H NMR | Available[6] |

| ¹³C NMR | Available[6] |

| IR Spectroscopy | Available[6] |

| Mass Spectrometry (MS) | Available[6] |

Researchers should obtain lot-specific data from their supplier to confirm the identity and purity of the material before use.[2]

Safety and Handling

Proper handling of this compound is crucial in a laboratory setting. It is classified as a combustible solid and requires careful storage and handling.

Table 4: GHS Safety Information

| Category | Information |

| Pictograms | GHS05 (Corrosion) |

| Signal Word | Danger[7] |

| Hazard Statements | H315: Causes skin irritation.[7] H318: Causes serious eye damage.[7] H335: May cause respiratory irritation.[7] |

| Precautionary Statements | P261: Avoid breathing dust.[7] P280: Wear protective gloves/eye protection/face protection.[7] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| Storage Class | 11 - Combustible Solids[2][3] |

Handling Recommendations:

-

Use only in a well-ventilated area or under a chemical fume hood.[7]

-

Avoid generating dust.[7]

-

Keep away from heat, sparks, and open flames.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

References

- 1. This compound | 170033-47-3 [chemicalbook.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. (S)-1-N-Boc-2-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 5. (S)-1-N-Boc-2-methylpiperazine | 169447-70-5 [chemicalbook.com]

- 6. This compound(170033-47-3) 1H NMR spectrum [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to (R)-1-N-Boc-2-methylpiperazine (CAS 170033-47-3): A Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(R)-1-N-Boc-2-methylpiperazine, with CAS number 170033-47-3, is a pivotal chiral building block in medicinal chemistry. Its unique structural features, comprising a piperazine ring with a methyl group at the (R)-configured stereocenter and a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms, make it a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth overview of its applications, synthesis, and the biological significance of the molecules derived from it, with a particular focus on its role in the development of inhibitors for the Na+/H+ exchanger type 3 (NHE3).

Core Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. The presence of the Boc protecting group allows for selective functionalization of the second nitrogen atom, while the chiral methyl group can impart specific binding properties to the final molecule.

One of the most significant applications of this compound is in the development of potent and bioavailable inhibitors of the Na+/H+ exchanger type 3 (NHE3).[1] These inhibitors are under investigation for their therapeutic potential in treating conditions such as sleep apnea.[1] Beyond NHE3 inhibition, the chiral piperazine scaffold is integral to the design of drugs targeting a wide array of diseases, including psychiatric disorders, allergies, and cardiovascular conditions. The structural versatility of piperazine derivatives allows for the fine-tuning of their pharmacological profiles.

Synthesis and Chemical Properties

This compound is a solid at room temperature with a molecular weight of 200.28 g/mol .[2] Its chemical formula is C10H20N2O2.[2] The Boc protecting group can be removed under acidic conditions to liberate the secondary amine, which can then undergo further reactions.

| Property | Value | Reference |

| CAS Number | 170033-47-3 | [2] |

| Molecular Formula | C10H20N2O2 | [2] |

| Molecular Weight | 200.28 g/mol | [2] |

| Physical Form | Solid | [2] |

Experimental Protocols: Synthesis of a Key Intermediate

While specific, detailed protocols for the synthesis of advanced drug candidates using this compound are often proprietary, a general and crucial reaction is the N-alkylation of the unprotected nitrogen. Below is a representative protocol for this type of transformation.

General Protocol for N-Alkylation of this compound:

Objective: To introduce an alkyl or aryl group onto the unprotected nitrogen of this compound via reductive amination.

Materials:

-

This compound

-

An appropriate aldehyde or ketone (1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in DCM, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.

Expected Outcome: The N-alkylated (R)-1-Boc-2-methylpiperazine derivative. Yields for this type of reaction are typically in the range of 60-90%, depending on the substrate.

The Na+/H+ Exchanger Type 3 (NHE3) Signaling Pathway

NHE3 is an integral membrane protein primarily located on the apical surface of epithelial cells in the intestine and kidneys. It plays a crucial role in sodium and fluid absorption by exchanging extracellular Na+ for intracellular H+. The activity of NHE3 is tightly regulated by a complex network of signaling pathways, often involving protein kinases and regulatory proteins. Inhibition of NHE3 is a therapeutic strategy to reduce sodium uptake.

Biological Activity of Piperazine-Based Molecules

The incorporation of the (R)-2-methylpiperazine moiety can significantly influence the biological activity of a molecule. The specific stereochemistry and the conformational rigidity imparted by the piperazine ring can lead to enhanced binding affinity and selectivity for the target protein. The following table summarizes representative biological activities of various piperazine derivatives, highlighting the therapeutic potential of this scaffold.

| Compound Class | Target | Biological Activity | Application |

| Pyrazolo[3,4-b]pyridines | PDE4/Muscarinic Receptors | Dual Antagonists | Respiratory Diseases |

| Benzimidazole-piperazines | M. tuberculosis | MIC = 0.1 µg/mL | Anti-tubercular |

| Multi-target heterocycles | D2, 5-HT1A, 5-HT2A, H3 Receptors | High mixed affinities | Antipsychotic |

| Benzhydrylpiperazines | T-type calcium channels | Channel Blockers | Analgesic |

Conclusion

This compound is a high-value chiral intermediate that provides a robust platform for the synthesis of novel therapeutic agents. Its primary application in the development of NHE3 inhibitors for conditions like sleep apnea underscores its importance in modern drug discovery. The synthetic accessibility and the ability to introduce diverse functionalities make it an attractive scaffold for medicinal chemists. The continued exploration of derivatives based on this chiral piperazine core is expected to yield new drug candidates with improved efficacy and safety profiles for a range of diseases.

References

- 1. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Chiral Piperazine Scaffolds in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties has cemented its presence in a multitude of blockbuster drugs. The introduction of chirality to this scaffold unlocks a new dimension of molecular complexity and specificity, enabling finer control over pharmacological activity, selectivity, and pharmacokinetic profiles. This technical guide delves into the core aspects of chiral piperazine scaffolds, offering a comprehensive resource on their synthesis, biological significance, and application in drug discovery, complete with quantitative data, detailed experimental protocols, and visual workflows.

The Significance of Chirality in Piperazine Scaffolds

Chirality, or the "handedness" of a molecule, is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles due to the stereospecific nature of biological targets like enzymes and receptors. For piperazine-containing drugs, the introduction of a stereocenter can lead to:

-

Enhanced Potency and Selectivity: One enantiomer often exhibits significantly higher affinity and selectivity for the biological target, leading to a more potent therapeutic effect and reduced off-target side effects.

-

Improved Pharmacokinetic Properties: Chirality can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to improved bioavailability and a more favorable dosing regimen.

-

Reduced Toxicity: By isolating the therapeutically active enantiomer (the eutomer) from its less active or potentially toxic counterpart (the distomer), the overall safety profile of the drug can be significantly improved.

Data Presentation: Quantitative Bioactivity of Chiral Piperazine-Containing Drugs

The following tables summarize the quantitative bioactivity data for several key drugs and experimental compounds featuring a chiral piperazine scaffold, highlighting their potency against various biological targets.

| Drug/Compound | Target | Bioactivity Type | Value | Reference |

| Imatinib | BCR-ABL Tyrosine Kinase | IC₅₀ | ~250 nM | [1][2] |

| c-KIT | IC₅₀ | ~100 nM | [2] | |

| PDGFRA | IC₅₀ | ~100 nM | [2] | |

| Maraviroc | CCR5 | IC₅₀ | 2.0 ± 1.0 nM | [3] |

| (S)-Gatifloxacin | DNA Topoisomerase IV | (Eutomer) | [4] | |

| Vestipitant | NK1 Receptor | (Potent Antagonist) | [5] | |

| Compound 1 | Sigma 1 Receptor (S1R) | Kᵢ | 3.2 nM | [6] |

Experimental Protocols: Enantioselective Synthesis of Chiral Piperazine Scaffolds

The asymmetric synthesis of chiral piperazines is a cornerstone of their application in drug discovery. Below are detailed methodologies for two distinct and effective approaches.

Protocol 1: Enantioselective Synthesis of α-Substituted Piperazines via Asymmetric Lithiation–Trapping

This protocol describes a method for the direct functionalization of the piperazine ring to create enantiopure α-substituted piperazines.[4][7]

Materials:

-

N-Boc-N'-(α-methylbenzyl)piperazine

-

s-Butyllithium (s-BuLi)

-

(-)-Sparteine or (+)-sparteine surrogate

-

Electrophile (e.g., alkyl halide, carbonyl compound)

-

Anhydrous solvent (e.g., diethyl ether, THF)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Standard work-up and purification reagents (solvents, drying agents, silica gel for chromatography)

Procedure:

-

To a solution of N-Boc-N'-(α-methylbenzyl)piperazine and the chiral ligand ((-)-sparteine or surrogate) in anhydrous solvent at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add s-BuLi dropwise.

-

Stir the reaction mixture at -78 °C for the optimized lithiation time (can be monitored by in-situ IR spectroscopy).

-

Add the desired electrophile to the reaction mixture at -78 °C and continue stirring for a specified period.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and perform a standard aqueous work-up. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the enantiopure α-substituted piperazine.

-

Determine the enantiomeric excess (% ee) of the product using chiral HPLC analysis.

Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation for the Synthesis of α-Tertiary Piperazin-2-ones

This method provides access to highly enantioenriched α-tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines.[8]

Materials:

-

Differentially N-protected piperazin-2-one substrate

-

Palladium catalyst precursor (e.g., [Pd₂(pmdba)₃])

-

Chiral phosphine-oxazoline (PHOX) ligand (e.g., (S)-(CF₃)₃-tBuPHOX)

-

Anhydrous toluene

-

Standard work-up and purification reagents

Procedure:

-

In a glovebox, combine the N-protected piperazin-2-one substrate, the palladium precursor, and the chiral PHOX ligand in a reaction vessel.

-

Add anhydrous toluene to the vessel to the desired concentration (e.g., 0.014 M).

-

Seal the reaction vessel and heat it to the specified temperature (e.g., 40 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction time can range from 12 to 48 hours.

-

Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to obtain the enantioenriched α-tertiary piperazin-2-one.

-

Determine the enantiomeric excess (% ee) of the product by supercritical fluid chromatography (SFC) using a chiral stationary phase.

-

The resulting piperazin-2-one can be deprotected and reduced to the corresponding chiral α-tertiary piperazine.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by chiral piperazine-containing drugs and a typical workflow for their discovery and evaluation.

Signaling Pathways

Caption: Imatinib inhibits the BCR-ABL kinase, blocking downstream signaling pathways crucial for CML cell proliferation.[1][2][9][10][11]

Caption: Maraviroc allosterically inhibits the CCR5 receptor, preventing HIV entry and chemokine signaling.[3][12][13][14][15]

Experimental and Logical Workflows

Caption: A generalized workflow for the discovery and development of new therapeutic agents.

Caption: An experimental workflow for the development of chiral piperazine-based drug candidates.

Conclusion

Chiral piperazine scaffolds continue to be a cornerstone of modern medicinal chemistry, offering a versatile platform for the design of novel therapeutics with enhanced potency, selectivity, and safety. The ability to precisely control the stereochemistry of these scaffolds through advanced enantioselective synthesis is paramount to unlocking their full potential. As our understanding of the intricate interactions between chiral molecules and their biological targets deepens, the strategic incorporation of chiral piperazine motifs will undoubtedly continue to fuel the discovery and development of the next generation of life-saving medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ClinPGx [clinpgx.org]

- 12. researchgate.net [researchgate.net]

- 13. PDB-101: Learn: Structural Biology Highlights: CCR5 and HIV Infection [pdb101.rcsb.org]

- 14. Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc Protection in Amine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and the development of complex pharmaceutical intermediates.[1] Its prevalence is due to its ease of introduction, stability under a wide range of reaction conditions, and its facile removal under mild acidic conditions.[2][3][4] This technical guide provides a comprehensive overview of the Boc protection of amines, including detailed reaction mechanisms, experimental protocols, and comparative data to facilitate its effective implementation in research and development.

Core Principles of Boc Protection

The primary role of the Boc group is to temporarily mask the nucleophilicity and basicity of an amine functional group by converting it into a carbamate.[1][5] This protection strategy is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[2][3] The resulting N-tert-butoxycarbonyl derivative is stable to most bases and nucleophiles, which allows for subsequent chemical transformations on other parts of the molecule that would otherwise be incompatible with a free amine.[1][3][6]

A significant advantage of the Boc group is its orthogonality to other common amine protecting groups. For instance, it remains intact under the basic conditions used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions used to cleave the carboxybenzyl (Cbz) group.[4][6][7]

The Chemistry of Boc Protection and Deprotection

Mechanism of Boc Protection

The introduction of the Boc group proceeds via the nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[2][5][8] This reaction can be performed with or without a base. The presence of a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), serves to neutralize the protonated amine intermediate and can accelerate the reaction.[2][9]

The mechanism involves the formation of a tetrahedral intermediate, which then collapses to eliminate a tert-butyl carbonate leaving group.[2][5][8] This leaving group subsequently decomposes to carbon dioxide and a tert-butoxide anion.[2][10] In the absence of an external base, the generated tert-butoxide or another molecule of the starting amine can act as the base.[2]

Mechanism of Acidic Boc Deprotection

The removal of the Boc group is most commonly achieved under acidic conditions, using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[11][12] The deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[13][14] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[13][15] The unstable carbamic acid spontaneously decarboxylates to release the free amine and carbon dioxide.[14][15] The liberated amine is then protonated by the excess acid in the reaction mixture, typically yielding an amine salt.[13][15]

Experimental Protocols

General Experimental Workflow for Boc Protection

The general workflow for Boc protection involves the reaction setup, monitoring, workup, and purification of the final product.

Protocol for N-Boc Protection of a Primary Amine

This protocol is a general procedure that can be adapted for a variety of primary amines.[2][16]

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0-1.5 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, 1.0-3.0 equiv)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a mixture with water)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine and, if used, the base in the chosen solvent.[2] Stir at room temperature for 5 minutes until all solids are dissolved.

-

Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) to the solution.[2][17]

-

Stirring: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-16 hours.[2][17]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[2]

-

Workup: Once the reaction is complete, remove the organic solvent under reduced pressure. If an aqueous mixture is used, extract the aqueous residue with an organic solvent like dichloromethane or ethyl acetate.[2]

-

Washing: Wash the combined organic layers with water and then with brine.[2]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[2][17] For many substrates, this procedure yields a product of high purity without the need for further purification.[2]

Protocol for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a standard and highly effective method for the removal of the Boc group.[11][14]

Materials:

-

N-Boc protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Dissolution: Dissolve the N-Boc protected amine in anhydrous DCM in a round-bottom flask with a magnetic stir bar. The typical substrate concentration is between 0.1 and 0.5 M.[14]

-

Addition of TFA: Cool the solution to 0 °C using an ice bath. Add TFA dropwise to the stirred solution. The amount of TFA can range from 20% to 100% (v/v) relative to the DCM.[14][18] For substrates sensitive to strong acid, it is advisable to start with a lower concentration of TFA.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[11][14]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable.[11][14]

-

Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[11][14]

-

Neutralization: Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution is advised as CO₂ evolution can cause pressure buildup.[14][19]

-

Washing: Wash the organic layer with brine.[14]

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.[14]

Quantitative Data Summary

The efficiency of Boc protection and deprotection can vary depending on the substrate, reagents, and reaction conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Boc Protection of Various Amines

| Amine Substrate | Base (equiv) | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 1,2,3,6-Tetrahydropyridine | --- | THF | 16 | 0 to RT | 89 | [17] |

| 2-Amino-1-(4-bromophenyl)ethan-1-one | Triethylamine | Dioxane/Water | 16 | RT | ~100 | [20] |

| Ethylenediamine | --- | DCM | 24 | 0 to RT | ~100 | [21] |

| Various Amines | --- | Water/Acetone | 0.1-0.2 | RT | 85-98 | [22] |

Table 2: Boc Deprotection under Various Acidic Conditions

| Boc-Protected Substrate | Acidic Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| N-Boc-amino acids/peptides | 4 M HCl | Dioxane | 0.5 | RT | High | [23] |

| General N-Boc amines | TFA (25-50% v/v) | DCM | 1-4 | RT | High | [2][14] |

| N-Boc-L-tryptophan | Oxalyl Chloride (3 equiv) | Methanol | 1-4 | RT | >90 | [24][25] |

| Various N-Boc amines | 4M HCl | Dioxane | 1-4 | RT | High | [11] |

| LY544344 precursor | Conc. HCl | Acetone | N/A | N/A | High | [26] |

| Boc-L-Glu(Z)-Me | TFA | DCM | N/A | 0 to RT | ~100 | [27] |

Conclusion

The tert-butyloxycarbonyl protecting group is an invaluable tool in the arsenal of the synthetic chemist. Its predictable stability and reactivity allow for its strategic application in the synthesis of complex molecules. A thorough understanding of the mechanisms of Boc protection and deprotection, coupled with access to reliable and adaptable experimental protocols, is essential for its successful implementation. This guide provides the foundational knowledge and practical details necessary for researchers, scientists, and drug development professionals to effectively utilize Boc protection in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 16. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 17. beilstein-journals.org [beilstein-journals.org]

- 18. Boc Deprotection - TFA [commonorganicchemistry.com]

- 19. benchchem.com [benchchem.com]

- 20. Application of Boc-anhydride [en.highfine.com]

- 21. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]

- 22. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.rsc.org [pubs.rsc.org]

- 25. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. rsc.org [rsc.org]

Enantiomerically Pure Piperazines: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it a valuable component in drug design. However, the true potential of piperazine-containing drugs is often unlocked through the careful control of stereochemistry. This technical guide provides an in-depth exploration of the synthesis, biological importance, and therapeutic application of enantiomerically pure piperazines, offering a critical resource for researchers in the field of drug discovery.

The Significance of Chirality in Piperazine-Based Drugs

Chirality plays a pivotal role in the interaction between a drug molecule and its biological target. For piperazine-containing drugs, the spatial arrangement of substituents on the piperazine ring can dramatically influence pharmacological activity, efficacy, and safety. One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.

A prime example is the second-generation antihistamine, cetirizine. The pharmacological activity resides primarily in the (R)-isomer, known as levocetirizine.[2] The levorotatory enantiomer is the main active form, exhibiting a significantly higher binding affinity for the H1 receptor compared to its dextrorotatory counterpart.[3][4][5][6][7] This stereoselectivity underscores the importance of developing and utilizing enantiomerically pure forms of chiral piperazine drugs to maximize therapeutic benefit and minimize off-target effects.

Synthesis and Chiral Separation of Enantiomerically Pure Piperazines

The preparation of enantiomerically pure piperazines is a critical step in the drug development process. Several strategies have been developed, broadly categorized into asymmetric synthesis and chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. This can be achieved through various methods, including the use of chiral catalysts or chiral starting materials.

2.1.1. Catalytic Asymmetric Synthesis of Piperazin-2-ones:

A notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.[8][9][10] These intermediates can then be converted to the corresponding chiral piperazines.

Experimental Protocol: Palladium-Catalyzed Asymmetric Hydrogenation of 5,6-disubstituted pyrazin-2-ols [8]

-

Materials:

-

5,6-disubstituted pyrazin-2-ol (1.0 equiv)

-

(R)-C3-TunaPhos (1.1 mol%)

-

Pd(OAc)₂ (1.0 mol%)

-

Toluene

-

Hydrogen gas

-

-

Procedure:

-

To a dried Schlenk tube, add the 5,6-disubstituted pyrazin-2-ol, (R)-C3-TunaPhos, and Pd(OAc)₂.

-

Add degassed toluene under an inert atmosphere.

-

Pressurize the tube with hydrogen gas (pressure may vary depending on the substrate).

-

Stir the reaction mixture at a specified temperature for a designated time (e.g., 24-48 hours).

-

Upon completion, carefully release the hydrogen pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Enantiomeric excess (ee) is determined by chiral HPLC analysis.

-

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers.[11][12][13][14] This is often achieved through the formation of diastereomeric salts or by using chiral chromatography.

2.2.1. Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful technique for both analytical and preparative separation of enantiomers.[15] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Experimental Protocol: Chiral Separation of Cetirizine Enantiomers [16]

-

Instrumentation:

-

High-Performance Liquid Chromatograph with UV detector.

-

-

Column:

-

Immobilized human serum albumin (HSA) chiral stationary phase.

-

-

Mobile Phase:

-

A mixture of phosphate buffer and an organic modifier (e.g., isopropanol). The exact ratio and pH are optimized for separation.

-

-

Procedure:

-

Prepare a standard solution of racemic cetirizine in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 230 nm).

-

The retention times of the (S)- and (R)-enantiomers will differ, allowing for their separation and quantification.

-

Quantitative Data on Enantiomeric Purity and Biological Activity

The following tables summarize key quantitative data that highlight the importance of enantiomeric purity in piperazine-containing drugs.

Table 1: Binding Affinities of Cetirizine Enantiomers to the H1 Receptor

| Compound | Enantiomer | Kᵢ (nM) | Reference |

| Cetirizine | Racemate | 6 | [4][6] |

| Levocetirizine | (R)- | 3 | [3][4][6] |

| Dextrocetirizine | (S)- | 100 | [3][4][6] |

Table 2: Antimicrobial Activity of Ofloxacin and its Enantiomer Levofloxacin

| Compound | Enantiomer | Organism | MIC₅₀ (mg/L) | Reference |

| Ofloxacin | Racemate | Enterobacteriaceae | ≤0.06 - 0.25 | [16][17] |

| Levofloxacin | (S)- | Enterobacteriaceae | ≤0.03 - 0.12 | [16][17] |

| Ofloxacin | Racemate | Oxacillin-susceptible staphylococci | 0.25 - 0.5 | [16][17] |

| Levofloxacin | (S)- | Oxacillin-susceptible staphylococci | 0.12 - 0.25 | [16][17] |

Signaling Pathways of Drugs with Enantiomerically Pure Piperazine Cores

Many CNS-active drugs containing an enantiomerically pure piperazine core exert their effects by modulating specific neurotransmitter receptor signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Dopamine D2 Receptor Signaling

Aripiprazole, an atypical antipsychotic, contains a chiral piperazine moiety and acts as a partial agonist at dopamine D2 receptors.[18][19][20][21] The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi.

Serotonin 5-HT1A Receptor Signaling

Aripiprazole also exhibits partial agonism at serotonin 5-HT1A receptors.[18][19][21] Similar to the D2 receptor, the 5-HT1A receptor is a GPCR coupled to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Beta-Adrenergic Receptor Signaling

While not a primary target for most current enantiomerically pure piperazine drugs, the beta-adrenergic signaling pathway is a classic example of a GPCR cascade that is relevant to many areas of pharmacology. It is mediated by the stimulatory G-protein, Gαs.

Conclusion

The strategic use of enantiomerically pure piperazines represents a cornerstone of modern drug discovery. The ability to isolate or synthesize a single, therapeutically active enantiomer allows for the development of drugs with improved efficacy, selectivity, and safety profiles. This technical guide has provided a comprehensive overview of the key aspects of enantiomerically pure piperazines, from their synthesis and chiral separation to their interaction with critical biological pathways. As our understanding of stereochemistry and its impact on pharmacology continues to grow, the importance of enantiopure piperazines in the development of next-generation therapeutics will undoubtedly continue to expand.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8350031B2 - Processes for the synthesis of levocetirizine and intermediates for use therein - Google Patents [patents.google.com]

- 3. Cetirizine - Wikipedia [en.wikipedia.org]

- 4. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. farm.ucl.ac.be [farm.ucl.ac.be]

- 7. researchgate.net [researchgate.net]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 9. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

- 12. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. EP2982662A1 - Method for chiral resolution and device therefor - Google Patents [patents.google.com]

- 15. Khan Academy [khanacademy.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Levofloxacin in vitro activity: results from an international comparative study with ofloxacin and ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Aripiprazole synthesis - chemicalbook [chemicalbook.com]

- 19. Aripiprazole - Wikipedia [en.wikipedia.org]

- 20. Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

(R)-1-N-Boc-2-methylpiperazine molecular weight and formula

This document provides core technical specifications for (R)-1-N-Boc-2-methylpiperazine, a chiral building block commonly utilized in medicinal chemistry and organic synthesis. The data presented herein is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and reaction planning.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2][3] |

| Molecular Weight | 200.28 g/mol | [1][2][3] |

| IUPAC Name | tert-butyl (2R)-2-methylpiperazine-1-carboxylate | [2] |

| CAS Number | 170033-47-3 | [2][4] |

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of chiral piperazine derivatives such as this compound involves a multi-step process. The following diagram illustrates a representative logical workflow, from starting materials to the final, purified product. This diagram is a conceptual representation and specific reagents and conditions may vary based on the detailed experimental protocol.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. tert-Butyl (2R)-2-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 10262201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 2-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 15087784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 170033-47-3 [chemicalbook.com]

A Comprehensive Technical Guide to tert-Butyl (R)-2-Methylpiperazine-1-carboxylate and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of tert-butyl (R)-2-methylpiperazine-1-carboxylate, a key chiral building block in modern medicinal chemistry. This document outlines its various synonyms, chemical properties, synthesis, and critical applications in the development of novel therapeutics, particularly in the realms of oncology and central nervous system (CNS) disorders.

Nomenclature and Identification

tert-Butyl (R)-2-methylpiperazine-1-carboxylate is a chiral piperazine derivative widely utilized in organic synthesis. Due to the common use of protecting groups and variations in chemical naming conventions, it is known by several synonyms. Establishing a clear understanding of these alternative names is crucial for efficient literature and database searches.

Table 1: Synonyms and Identifiers [1][2]

| Identifier Type | Value |

| IUPAC Name | tert-butyl (2R)-2-methylpiperazine-1-carboxylate[2] |

| CAS Number | 170033-47-3[1][2] |

| Common Synonyms | (R)-1-Boc-2-methylpiperazine[1] |

| (R)-N-(tert-Butoxycarbonyl)-2-methylpiperazine | |

| (R)-2-Methylpiperazine-1-carboxylic acid tert-butyl ester | |

| (tert-Butyl (2R)-2-methyl-1-piperazinecarboxylate) | |

| Molecular Formula | C₁₀H₂₀N₂O₂[2][3] |

| Molecular Weight | 200.28 g/mol [2][3] |

Physicochemical Properties

The physicochemical properties of tert-butyl (R)-2-methylpiperazine-1-carboxylate are essential for its handling, reaction setup, and understanding its behavior in various solvents and reaction conditions.

Table 2: Physicochemical Data [1]

| Property | Value |

| Appearance | White to off-white crystalline powder or solid[1] |

| Melting Point | 34-36 °C[1] |

| Boiling Point | 268.7±15.0 °C (Predicted)[1] |

| Density | 0.997±0.06 g/cm³ (Predicted)[1] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon)[1] |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure tert-butyl (R)-2-methylpiperazine-1-carboxylate is a critical process for its application in drug discovery. The most common strategies involve the use of chiral starting materials or the resolution of a racemic mixture, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group.

General Synthetic Approach

A prevalent method for synthesizing chiral 2-substituted piperazines starts from optically pure amino acids.[4] This approach ensures the desired stereochemistry from the outset. The synthesis of the analogous (S)-enantiomer has been well-documented and can be adapted for the (R)-enantiomer.[5]

A representative synthetic workflow for a chiral Boc-protected piperazine derivative is illustrated below. This multi-step process typically involves the formation of a piperazinone intermediate from a chiral amino acid, followed by reduction and subsequent protection of the secondary amine.

Caption: Generalized synthetic workflow for chiral 2-substituted piperazines.

Detailed Experimental Protocol (Adapted from analogous syntheses)

The following is a plausible, detailed experimental protocol for the synthesis of tert-butyl (R)-2-methylpiperazine-1-carboxylate, adapted from established procedures for similar compounds.[5][6][7]

Step 1: Synthesis of (R)-2-Methylpiperazine

This step can be achieved through various patented methods, often starting from (R)-alanine to establish the desired stereocenter.[4] The process typically involves the formation of a diketopiperazine intermediate, followed by reduction.

Step 2: Boc Protection of (R)-2-Methylpiperazine

-

To a solution of (R)-2-methylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C, add a base like triethylamine or sodium hydroxide (1.1 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl (R)-2-methylpiperazine-1-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The piperazine moiety is a privileged scaffold in medicinal chemistry due to its ability to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[8] The introduction of a chiral center, as in tert-butyl (R)-2-methylpiperazine-1-carboxylate, allows for stereospecific interactions with biological targets, often leading to enhanced potency and selectivity.

This building block is particularly prominent in the development of kinase inhibitors and G protein-coupled receptor (GPCR) ligands.[8]

Kinase Inhibitors in Oncology

The N-methylpiperazine motif, a close structural relative, is found in numerous FDA-approved kinase inhibitors to enhance water solubility and target affinity.[8] The chiral (R)-2-methylpiperazine core offers a more defined three-dimensional structure for precise interactions within the ATP-binding pocket of kinases.

Table 3: Examples of Kinase Inhibitors Incorporating Piperazine Moieties

| Drug Name | Target Kinase(s) | Therapeutic Area | Role of Piperazine Moiety |

| Brigatinib | ALK, EGFR | Non-Small Cell Lung Cancer | Enhances solubility and target binding |

| Bosutinib | Src, Abl | Chronic Myeloid Leukemia | Improves pharmacokinetic profile |

| Ponatinib | Bcr-Abl | Leukemia | Contributes to target affinity |

While specific quantitative data for compounds directly synthesized from tert-butyl (R)-2-methylpiperazine-1-carboxylate is often proprietary, the inclusion of this moiety is a key strategy in the design of next-generation kinase inhibitors. The methyl group at the (R)-position can provide beneficial steric interactions, leading to improved selectivity and potency.

Caption: Logical workflow of the role of the building block in kinase inhibition.

GPCR Ligands for CNS Disorders

Arylpiperazine derivatives are a well-established class of ligands for aminergic GPCRs, including dopamine and serotonin receptors, which are key targets in the treatment of various CNS disorders.[9] The stereochemistry of substituents on the piperazine ring can significantly influence receptor affinity and functional activity.

The (R)-2-methylpiperazine scaffold can be incorporated into ligands to fine-tune their interaction with the receptor's binding pocket. The methyl group can serve as a key interaction point or can orient the rest of the molecule for optimal binding.

Table 4: Representative GPCR Targets for Piperazine-Containing Ligands

| Receptor Family | Specific Receptors | Therapeutic Indications |

| Dopamine Receptors | D₂, D₃ | Schizophrenia, Parkinson's Disease |

| Serotonin Receptors | 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇ | Depression, Anxiety, Schizophrenia |

| Histamine Receptors | H₃ | Narcolepsy, Cognitive Disorders |

The development of ligands with specific polypharmacology, such as dual D₂ and 5-HT₁ₐ receptor activity, is a modern approach in CNS drug discovery, and chiral piperazine derivatives are instrumental in achieving the desired receptor interaction profile.

Caption: Signaling pathway modulation by GPCR ligands derived from the title compound.

Conclusion

tert-Butyl (R)-2-methylpiperazine-1-carboxylate and its various synonyms represent a cornerstone chiral building block in contemporary drug discovery. Its well-defined stereochemistry and the favorable properties of the piperazine scaffold make it an invaluable tool for medicinal chemists. The ability to synthesize this compound in high enantiomeric purity allows for the development of highly specific and potent ligands for a range of biological targets, particularly kinases and GPCRs. As the demand for more selective and effective therapeutics continues to grow, the importance of such chiral intermediates in the design and synthesis of new chemical entities is set to increase. This guide serves as a foundational resource for researchers and professionals engaged in the ever-evolving field of drug development.

References

- 1. (R)-1-N-Boc-2-methylpiperazine | 170033-47-3 [chemicalbook.com]

- 2. tert-Butyl (2R)-2-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 10262201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-tert-Butyl 2-methylpiperazine-1-carboxylate | 170033-47-3 | FB140621 [biosynth.com]

- 4. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]

- 5. (S)-1-N-Boc-2-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 6. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]

- 7. (R)-1-N-Boc-2-(hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Critical Role of Stereochemistry in Drug-Target Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: A significant percentage of drugs currently on the market are chiral compounds, existing as stereoisomers known as enantiomers.[1][2] These mirror-image molecules, while possessing identical chemical formulas, often exhibit profound differences in their pharmacological, pharmacokinetic, and toxicological profiles due to the stereospecific nature of biological systems.[3][4] Biological targets, such as enzymes and receptors, are themselves chiral, leading to differential interactions with each enantiomer.[1][5] This stereoselectivity means that for a racemic drug, one enantiomer (the eutomer) may be responsible for the therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects or toxicity.[6][7] Consequently, understanding and characterizing the specific properties of each enantiomer is a regulatory and scientific imperative in modern drug discovery and development.[8][9] This guide provides a technical overview of the principles of chirality in drug action, presents quantitative data on enantiomeric differences, details key experimental protocols for chiral analysis, and visualizes core concepts and workflows.

The Principle of Chirality in a Biological Context

Chirality is a fundamental geometric property of a molecule that makes it non-superimposable on its mirror image, much like a person's left and right hands.[10] These non-superimposable mirror-image forms are called enantiomers .[10] A 50:50 mixture of two enantiomers is known as a racemate or racemic mixture.[1]

The significance of chirality in pharmacology stems from the fact that the human body is an inherently chiral environment.[9] Key biological molecules, including the amino acids that form proteins (enzymes, receptors) and the sugars that form nucleic acids (DNA, RNA), exist almost exclusively as single enantiomers (L-amino acids and D-sugars). This homochirality creates highly specific three-dimensional binding sites on drug targets.[1] As a result, a biological target can interact differently with the two enantiomers of a chiral drug, leading to stereoselective binding, efficacy, and metabolism.[6]

Pharmacodynamic and Pharmacokinetic Consequences of Chirality

The differential interaction of enantiomers with biological systems leads to significant variations in both what the drug does to the body (pharmacodynamics) and what the body does to the drug (pharmacokinetics).

Stereoselectivity in Drug-Target Interactions (Pharmacodynamics)

The binding of a drug to its target is often likened to a key fitting into a lock. Due to the specific 3D arrangement of atoms, one enantiomer (the eutomer) may fit perfectly into the binding site, initiating a biological response. The other enantiomer (the distomer) may bind weakly, not at all, or even to a different target, resulting in distinct pharmacological outcomes.[6][11]

These outcomes can be categorized as follows:

-

Similar Effects: Both enantiomers exhibit similar pharmacological activity.

-

Different Effects: One enantiomer is significantly more potent than the other. The less potent or inactive enantiomer is considered an impurity.[12]

-

Distinct Activities: The enantiomers have qualitatively different activities, potentially binding to different receptors or targets.

-

Adverse Effects: The distomer may be responsible for undesirable or toxic side effects. A tragic historical example is Thalidomide, where the (R)-enantiomer provided the desired sedative effect, while the (S)-enantiomer was found to be a potent teratogen.[1][13][14]

Stereoselectivity in ADME (Pharmacokinetics)

Stereoselectivity is also prevalent in all pharmacokinetic processes: Absorption, Distribution, Metabolism, and Excretion (ADME).[15][16]

-

Absorption: Enantiomers can be absorbed at different rates, especially when carrier-mediated transport proteins are involved.[15]

-

Distribution: Differences in binding to plasma proteins, like human serum albumin (HSA), can lead to different volumes of distribution and concentrations of free (active) drug for each enantiomer.[15][16]

-

Metabolism: The body's metabolic enzymes, particularly the Cytochrome P450 (CYP) family, often show a strong preference for metabolizing one enantiomer over the other.[17][18] This can lead to different metabolic rates, different metabolic pathways, and potentially significant drug-drug interactions when one enantiomer inhibits the metabolism of another drug.[18][19] For example, the two enantiomers of warfarin are metabolized by different CYP enzymes.[18][20]

-

Excretion: Renal clearance can also be stereoselective, involving differences in glomerular filtration (due to protein binding) and active tubular secretion.[16]

Data Presentation: Comparative Profiles of Drug Enantiomers

The following table summarizes quantitative differences between the enantiomers of several common drugs, illustrating the profound impact of chirality.

| Drug | Enantiomer | Primary Activity / Target | Potency / Binding Affinity | Key Pharmacokinetic Differences |

| Warfarin | (S)-warfarin | Anticoagulant (VKORC1 inhibition) | 3-5 times more potent than (R)-warfarin[18] | Metabolized mainly by CYP2C9. Shorter half-life.[18][20] |

| (R)-warfarin | Anticoagulant (VKORC1 inhibition) | Less potent | Metabolized by multiple CYPs (1A2, 3A4). Longer half-life.[18][20] | |

| Ibuprofen | (S)-(+)-ibuprofen | Anti-inflammatory (COX enzyme inhibitor) | The active form responsible for pain relief.[10] | Undergoes unidirectional chiral inversion in the body, converting the (R)-form to the active (S)-form.[2][20] |

| (R)-(-)-ibuprofen | Inactive form | Largely inactive | Serves as a prodrug, being converted to the (S)-enantiomer.[20] | |

| Salbutamol (Albuterol) | (R)-(-)-salbutamol | Bronchodilator (β2-adrenergic agonist) | The therapeutically active enantiomer (eutomer).[10] | More rapidly cleared from plasma than the (S)-enantiomer.[20] |

| (S)-(+)-salbutamol | Inactive or pro-inflammatory | Inactive as a bronchodilator; may promote inflammation. | Slower clearance, leading to accumulation with chronic use.[20] | |

| Cetirizine | (R)-cetirizine (Levocetirizine) | Antihistamine (H1 receptor antagonist) | ~30-fold higher affinity for the H1 receptor than the (S)-form. | Lower volume of distribution and lower plasma clearance compared to the (S)-form. |

| (S)-cetirizine | Antihistamine (H1 receptor antagonist) | Significantly less active (distomer). | Higher volume of distribution and higher plasma clearance. |

Regulatory Imperative for Chiral Drug Development

Given the potential for enantiomers to have different clinical profiles, regulatory agencies worldwide have established stringent guidelines. In 1992, the U.S. Food and Drug Administration (FDA) issued its "Policy Statement for the Development of New Stereoisomeric Drugs," which was followed by similar guidance from the European Medicines Agency (EMA).[6][8][21][22] These guidelines strongly encourage the development of single-enantiomer drugs over racemates.[5][9] Developers must characterize each enantiomer and provide a clear scientific rationale for marketing a racemate.[23][24] This regulatory landscape has driven significant advances in asymmetric synthesis and chiral separation technologies.[1]

Key Experimental Protocols for Chiral Analysis

A robust analytical strategy is essential to separate, quantify, and characterize chiral compounds throughout the drug development process.

Chiral Separation Techniques

The primary goal of chiral separation is to resolve a racemic mixture into its individual enantiomers for analysis or purification.

Chiral HPLC is the most widely used technique for separating enantiomers.[3][25] The separation is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer.[5][26]

-

Principle: Enantiomers are passed through a column packed with a CSP. The transient diastereomeric complexes formed between the enantiomers and the chiral selector in the CSP have different association constants, leading to different retention times and thus separation.[13]

-

Key Components:

-

Chiral Stationary Phases (CSPs): A wide variety are available, with polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs being the most versatile.[27][28]

-

Mobile Phase: The choice depends on the CSP and the analyte. Common modes include:

-

Normal Phase: Typically uses alkane/alcohol mixtures (e.g., hexane/isopropanol).[27]

-

Reversed Phase: Uses aqueous buffers with organic modifiers (e.g., acetonitrile, methanol).

-

Polar Organic Mode: Uses polar organic solvents like methanol or acetonitrile, often with additives.

-

-

-

General Methodology:

-

Column Selection: Select a set of 3-5 complementary CSPs (e.g., polysaccharide and macrocyclic glycopeptide-based) for initial screening.

-

Mobile Phase Screening: Prepare a series of mobile phases for each column based on the operational mode (Normal, Reversed, Polar Organic).

-

Sample Preparation: Dissolve the racemic compound in a suitable solvent compatible with the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Injection and Elution: Inject the sample onto the HPLC system. Run a gradient or isocratic elution method for each column/mobile phase combination.

-

Detection: Use a UV-Vis detector, or for higher specificity, a mass spectrometer (LC-MS).[5]

-

Analysis: Evaluate the resulting chromatograms for separation (resolution) of the two enantiomeric peaks. Optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution (Rs > 1.5).

-

SFC is a powerful alternative to HPLC, often providing faster and more efficient separations with reduced solvent consumption.[13][27]

-

Principle: SFC uses a supercritical fluid (typically carbon dioxide) as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical fluids lead to high separation efficiency.

-

Methodology: The workflow is similar to HPLC screening. A mobile phase consisting of supercritical CO2 and an organic co-solvent (e.g., methanol, ethanol) is passed through a chiral column. The ratio of co-solvent, as well as pressure and temperature, are key parameters for optimizing the separation. SFC is particularly advantageous for preparative-scale purifications.[27]

Structural Elucidation and Interaction Analysis

These techniques provide atomic-level detail about the drug and its interaction with the biological target.

X-ray crystallography is the gold standard for determining the high-resolution, three-dimensional structure of drug-target complexes.[29][30] It provides definitive proof of the binding mode and specific interactions.[31]

-